molecular formula C13H11NO4S B6393274 4-(3-Methylsulfonylphenyl)picolinic acid CAS No. 1261973-56-1

4-(3-Methylsulfonylphenyl)picolinic acid

Cat. No.: B6393274
CAS No.: 1261973-56-1
M. Wt: 277.30 g/mol
InChI Key: IOQNMPPMHKLCEB-UHFFFAOYSA-N
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Description

4-(3-Methylsulfonylphenyl)picolinic acid is a picolinic acid derivative featuring a methylsulfonyl group (-SO₂CH₃) attached to the phenyl ring at the 3-position, which is further connected to the pyridine ring of picolinic acid. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

4-(3-methylsulfonylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c1-19(17,18)11-4-2-3-9(7-11)10-5-6-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQNMPPMHKLCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylsulfonylphenyl)picolinic acid typically involves the reaction of picolinic acid with 3-methylsulfonylphenyl derivatives under specific conditions. One common method involves the use of a coupling reaction between picolinic acid and 3-methylsulfonylphenyl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylsulfonylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The picolinic acid moiety can be reduced under specific conditions to form reduced picolinic acid derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-(3-Methylsulfonylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Methylsulfonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding, inhibiting the activity of these proteins. Additionally, the compound may interfere with cellular pathways involved in viral replication and immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Groups

a. 6-((Methylsulfonyl)methyl)picolinic acid (Compound 6)

  • Structure : A methylsulfonyl group is attached via a methylene bridge to the pyridine ring at the 6-position.
  • Synthesis : Prepared via nucleophilic substitution between methyl 6-(bromomethyl)picolinate and sodium methanesulfinate, followed by ester hydrolysis .
  • Key Differences: The sulfonyl group is separated from the pyridine ring by a methylene group, reducing direct conjugation effects compared to 4-(3-Methylsulfonylphenyl)picolinic acid.

b. 4-(Methylsulfonyl)picolinic acid

  • Key Differences : The absence of a phenyl spacer reduces steric bulk and alters electronic interactions. Direct attachment of -SO₂CH₃ to the pyridine ring may enhance acidity of the carboxylic acid group compared to the phenyl-substituted analogue .
Analogues with Substituted Phenyl Groups

a. 5-(4-Butylphenyl)picolinic acid (qy17)

  • Structure : A butyl-substituted phenyl group at the 5-position of picolinic acid.
  • Bioactivity : Exhibits potent antibacterial effects against Enterococcus faecium (MIC = 8 µg/mL) and inhibits biofilm formation.
  • Physicochemical Properties : Superior solubility and stability compared to its tert-butyl analogue (qy20) due to reduced steric hindrance from the linear alkyl chain .

b. 4-(3-Chlorophenyl)-6-(phosphonomethyl)picolinic acid (18l)

  • Structure: Combines a 3-chlorophenyl group at the 4-position and a phosphonomethyl group at the 6-position.
  • Application : Acts as a metallo-β-lactamase inhibitor (IC₅₀ = 1.2 µM). The chloro group enhances lipophilicity, while the phosphonate contributes to metal chelation .

c. 5-(4-(Trifluoromethoxy)phenyl)picolinic acid

  • Structure : Features a trifluoromethoxy (-OCF₃) group on the para-position of the phenyl ring.
Key Observations :
  • Synthetic Complexity: Compounds with phosphonomethyl groups (e.g., 18l) require multi-step syntheses involving Suzuki coupling or nucleophilic substitutions, whereas methylsulfonyl derivatives (e.g., Compound 6) are synthesized via simpler alkylation/hydrolysis sequences .
  • Bioactivity Trends : Bulky substituents (e.g., tert-butyl in qy20) reduce solubility and activity compared to linear alkyl or electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) .

Functional and Mechanistic Insights

  • Enzyme Inhibition : Sulfonyl and phosphonate groups enhance interactions with metalloenzymes (e.g., β-lactamases) via metal coordination or hydrogen bonding .
  • Antimicrobial Activity : Phenyl ring substitutions influence membrane penetration and target binding. For example, qy17’s butyl group balances hydrophobicity and steric effects, optimizing antibiofilm activity .

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